molecular formula C21H14N2O4S B5034145 3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-thiophenecarboxylate

3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-thiophenecarboxylate

Cat. No.: B5034145
M. Wt: 390.4 g/mol
InChI Key: ANOYFQPLVKLBHM-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-thiophenecarboxylate, also known as TPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-thiophenecarboxylate is related to its ability to inhibit the activity of COX-2 enzyme, which is involved in the production of prostaglandins that cause inflammation. This compound binds to the active site of the enzyme and prevents it from catalyzing the conversion of arachidonic acid to prostaglandins. This leads to a reduction in inflammation and pain.
Biochemical and physiological effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of COX-2 enzyme, which leads to a reduction in the production of prostaglandins. Physiologically, this compound has been shown to reduce inflammation and pain in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-thiophenecarboxylate in lab experiments is its high purity and stability. This compound is a solid that can be easily purified using column chromatography, and it is stable under normal laboratory conditions. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-thiophenecarboxylate. One possible direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another possible direction is the study of the potential use of this compound in the treatment of other inflammatory conditions, such as arthritis. Additionally, the potential use of this compound in organic electronics and catalysis should be further explored.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its ability to inhibit the activity of COX-2 enzyme makes it a promising candidate for the development of anti-inflammatory agents. Further research is needed to fully explore the potential applications of this compound in various fields.

Synthesis Methods

3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-thiophenecarboxylate can be synthesized using a variety of methods, including the reaction between 2-thiophenecarboxylic acid and 3,5-dioxo-1-phenyl-4-pyrazolidinylidene. Another method involves the reaction between 2-thiophenecarboxylic acid and 3,5-dioxo-1-phenyl-4-pyrazolidinylidene with the addition of a base such as triethylamine. The resulting product is a yellow solid that can be purified using column chromatography.

Scientific Research Applications

3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-thiophenecarboxylate has been shown to have potential applications in various fields of scientific research, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme. In materials science, this compound has been studied for its potential use in organic electronics due to its high electron mobility. In catalysis, this compound has been studied for its potential use as a catalyst in various chemical reactions.

Properties

IUPAC Name

[3-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4S/c24-19-17(20(25)23(22-19)15-7-2-1-3-8-15)13-14-6-4-9-16(12-14)27-21(26)18-10-5-11-28-18/h1-13H,(H,22,24)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOYFQPLVKLBHM-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC(=O)C4=CC=CS4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC(=O)C4=CC=CS4)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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